molecular formula C33H47NO4 B13409096 3-O-Cyclopropylmethyl-buprenorphine

3-O-Cyclopropylmethyl-buprenorphine

Cat. No.: B13409096
M. Wt: 521.7 g/mol
InChI Key: VJDDECBMCMTTSB-NXVYGDHNSA-N
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Description

3-O-Cyclopropylmethyl-buprenorphine: is a semi-synthetic opioid derivative of buprenorphine. Buprenorphine itself is a derivative of thebaine, an alkaloid found in the opium poppy. This compound is known for its potent analgesic properties and is used in the treatment of opioid use disorder, acute pain, and chronic pain . The addition of the cyclopropylmethyl group to the buprenorphine molecule enhances its pharmacological profile, making it a subject of interest in both clinical and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Cyclopropylmethyl-buprenorphine involves several steps, starting from buprenorphine. The key step is the introduction of the cyclopropylmethyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group at the 3-position of buprenorphine is replaced by a cyclopropylmethyl group. Common reagents used in this reaction include cyclopropylmethyl bromide and a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and potency. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-O-Cyclopropylmethyl-buprenorphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-O-Cyclopropylmethyl-buprenorphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Cyclopropylmethyl-buprenorphine involves its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to full agonists . The compound’s high affinity for the mu-opioid receptor allows it to displace other opioids, making it effective in treating opioid dependence .

Comparison with Similar Compounds

Uniqueness: 3-O-Cyclopropylmethyl-buprenorphine is unique due to its structural modification, which enhances its pharmacological profile. The addition of the cyclopropylmethyl group increases its binding affinity and selectivity for opioid receptors, resulting in improved efficacy and safety .

Properties

Molecular Formula

C33H47NO4

Molecular Weight

521.7 g/mol

IUPAC Name

2-[(1S,2S,6R,14R,15R,16R)-11-(cyclopropylmethoxy)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C33H47NO4/c1-29(2,3)30(4,35)24-17-31-12-13-33(24,36-5)28-32(31)14-15-34(18-20-6-7-20)25(31)16-22-10-11-23(27(38-28)26(22)32)37-19-21-8-9-21/h10-11,20-21,24-25,28,35H,6-9,12-19H2,1-5H3/t24-,25-,28-,30?,31-,32+,33-/m1/s1

InChI Key

VJDDECBMCMTTSB-NXVYGDHNSA-N

Isomeric SMILES

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O

Origin of Product

United States

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